OD36 -

OD36

Catalog Number: EVT-278846
CAS Number:
Molecular Formula: C16H15ClN4O2
Molecular Weight: 330.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
OD 36 is a potent and selective inhibitor of RIPK2 (Receptor-Interacting serine/threonine-Protein Kinase 2).
OD36 is a cell permeable, highly potent, selective, and ATP-competitive inhibitor of receptor-interacting protein 2 (RIPK2, IC₅₀ = 5.3 nM).
Source and Classification

OD36 is derived from synthetic methodologies aimed at developing inhibitors targeting specific proteins involved in disease processes, particularly in cancer research. The classification of OD36 falls under the broader category of cyclic compounds and more specifically within the group of small molecule inhibitors that interact with protein kinases .

Synthesis Analysis

The synthesis of OD36 involves several key steps that utilize organic chemistry techniques. One common method for synthesizing such compounds includes:

  1. Starting Materials: The synthesis typically begins with readily available organic precursors that contain the necessary functional groups.
  2. Reactions: Key reactions may include cyclization processes, chlorination, and amination to introduce the desired substituents on the aromatic ring and to form the cyclic structure characteristic of OD36.
  3. Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the final product in a pure form.

Technical details regarding specific reaction conditions (temperature, solvent choice, reaction time) can vary based on the synthetic route chosen but generally aim to optimize yield and purity .

Molecular Structure Analysis

The molecular structure of OD36 is significant for understanding its function as an inhibitor.

  • Structure: The compound features a complex cyclic structure with a chlorine atom and multiple nitrogen atoms integrated into its framework.
  • Data: The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into the spatial arrangement of atoms and potential binding sites for target proteins .
Chemical Reactions Analysis

OD36 participates in various chemical reactions that are essential for its function as an inhibitor:

  1. Binding Reactions: The primary reaction involves binding to target proteins, specifically protein kinases, which alters their activity.
  2. Deactivation Pathways: Understanding how OD36 is metabolized or deactivated in biological systems is crucial for assessing its efficacy and safety.
  3. Stability Studies: Investigating the stability of OD36 under different pH conditions or temperatures helps predict its behavior in physiological environments .
Mechanism of Action

The mechanism of action for OD36 primarily revolves around its ability to inhibit specific protein kinases involved in cell signaling pathways:

  • Target Interaction: Upon administration, OD36 binds to the active site of target kinases, preventing substrate phosphorylation.
  • Biological Impact: This inhibition can lead to altered cell proliferation and survival pathways, making it a candidate for cancer treatment strategies.
  • Data: Studies have shown that OD36 selectively inhibits certain kinases without significantly affecting others, which highlights its potential therapeutic index .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of OD36 is vital for its application:

  • Physical Properties:
    • Appearance: Typically appears as a crystalline solid.
    • Solubility: Solubility characteristics can vary; detailed studies are required to establish solubility in different solvents.
  • Chemical Properties:
    • Stability: Stability under various environmental conditions (light, heat) needs assessment.
    • Reactivity: Reactivity towards nucleophiles or electrophiles may be relevant for further chemical modifications.

Relevant data from studies indicate that these properties significantly influence OD36's pharmacokinetics and bioavailability .

Applications

OD36 has promising applications primarily in scientific research related to cancer therapeutics:

  • Cancer Treatment: As a selective inhibitor of protein kinases, OD36 could be utilized in targeted cancer therapies aimed at specific malignancies where these kinases play a critical role.
  • Research Tool: Beyond therapeutic use, it serves as a valuable tool in biochemical research to elucidate kinase signaling pathways and their implications in various diseases.
Introduction to OD36 as a Macrocyclic Kinase Inhibitor

Historical Context of Kinase-Targeted Drug Discovery

The development of kinase inhibitors represents a transformative advancement in precision medicine. Following the 1995 approval of fasudil (ROCK inhibitor), the field accelerated with the landmark 2001 approval of imatinib, a type II BCR-Abl inhibitor that revolutionized chronic myelogenous leukemia treatment [1] [10]. By 2023, over 70 small-molecule kinase inhibitors (SMKIs) had gained global approval, yet only a minority featured macrocyclic structures [9]. Early inhibitors like gefitinib (EGFR-targeted) exemplified traditional ATP-competitive type I scaffolds, but their limitations in selectivity and resistance management spurred interest in alternative chemotypes. Macrocyclization emerged as a strategic solution to enhance target selectivity, cellular permeability, and binding affinity by reducing conformational entropy. Notable macrocyclic successors include lorlatinib (ALK/ROS inhibitor), designed to overcome resistance mutations in non-small cell lung cancer through ring closure of its predecessor crizotinib [9].

Table 1: Evolution of Kinase Inhibitor Design

EraRepresentative InhibitorsTargetDesign Innovation
1995-2001Fasudil, SirolimusROCK, mTORNatural product-derived
2001-2010Imatinib, GefitinibBCR-Abl, EGFRType I/II ATP-competitive
2010-PresentLorlatinib, OD36ALK/ROS, RIPK2/ALK2Macrocyclic constraint

Structural Classification of Macrocyclic Inhibitors

OD36 (CAS 1638644-62-8) belongs to the Nanocyclix® class—synthetic macrocycles generated via ring-closing metathesis to enforce preorganized binding conformations [6] [9]. Its 16-membered ring structure exhibits three key pharmacophore elements:

  • A chlorophenyl hinge-binding motif forming hydrogen bonds with kinase hinge residues
  • A pyridotriazine core enabling π-stacking in hydrophobic pockets
  • An ethylene glycol linker enhancing solubility and positioning substituents [2] [7]

Biophysically, macrocycles like OD36 occupy an optimal chemical space (molecular weight: 330.77 g/mol) between traditional small molecules and biologics, balancing cell permeability with high-affinity binding [9]. OD36’s macrocyclic constraint reduces the entropic penalty upon kinase binding, resulting in picomolar-to-nanomolar affinity for its targets. Unlike linear type I inhibitors that bind active DFG-in conformations, OD36 exhibits type I½ inhibition, interacting with both active and inactive kinase states by exploiting the flexible activation loop of RIPK2 [4] [5].

Table 2: Structural and Biochemical Profile of OD36

ParameterRIPK2 InhibitionALK2 Inhibition
IC₅₀ (nM)5.347
KD (nM)Not reported37
Binding ModeATP-pocket competitiveATP-pocket competitive
Key Structural MotifsChlorophenyl hinge-binder, macrocyclic coreEthylene glycol linker, pyridotriazine

Rationale for Dual Targeting of RIPK2 and ALK2

OD36’s dual inhibition of Receptor-Interacting Serine/Threonine-Protein Kinase-2 (RIPK2) and Activin A Receptor Type-1 (ALK2) addresses interconnected pathologies through a single pharmacophore:

  • RIPK2 Modulation: RIPK2 transduces signals from nucleotide-binding oligomerization domain (NOD) sensors NOD1/2, driving NF-κB and MAPK activation. Overactive RIPK2 occurs in:
  • Triple-negative breast cancer (TNBC) via amplified NF-κB/JNK signaling [3]
  • Ovarian cancer paclitaxel resistance through immune microenvironment remodeling [3]
  • Inflammatory bowel disease (IBD) via elevated IL-6/IL-8/VEGF secretion [6] [8]

  • ALK2 Inhibition: ALK2 (encoded by ACVR1) mediates bone morphogenetic protein (BMP) pathway signaling. Gain-of-function mutations (e.g., R206H) cause fibrodysplasia ossificans progressiva (FOP) by promoting aberrant osteogenesis. OD36 potently inhibits ALK2 R206H (IC₅₀: 22 nM), suppressing BMP-6-induced Smad1/5 phosphorylation and osteogenic differentiation [2].

The pathophysiological synergy between these targets is evident in cancers with inflammatory microenvironments and FOP. In fibrodysplasia ossificans progressiva endothelial cells, OD36 simultaneously blocks RIPK2-driven inflammation and ALK2-mediated ectopic bone formation [2] [6]. This dual action is structurally enabled by the conserved ATP-binding pockets of RIPK2 and ALK2, which share sufficient similarity to allow cross-inhibition by OD36’s macrocyclic scaffold.

Table 3: Pathological Roles of OD36’s Primary Targets

TargetPathwaysDisease AssociationsOD36’s Action
RIPK2NOD1/2 → NF-κB/MAPKTNBC metastasis, IBD-to-CRC progression, paclitaxel resistanceSuppresses MDP-induced cytokine storms and immune cell recruitment
ALK2BMP → Smad1/5/8Fibrodysplasia ossificans progressiva (FOP), diffuse intrinsic pontine gliomaBlocks Smad phosphorylation and osteogenic differentiation

Properties

Product Name

OD36

IUPAC Name

4-chloro-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene

Molecular Formula

C16H15ClN4O2

Molecular Weight

330.77 g/mol

InChI

InChI=1S/C16H15ClN4O2/c17-12-7-11-8-13(9-12)23-6-5-22-4-2-18-15-1-3-21-16(20-15)14(11)10-19-21/h1,3,7-10H,2,4-6H2,(H,18,20)

InChI Key

KTSDBMVHAKWDRK-UHFFFAOYSA-N

SMILES

C1COCCOC2=CC(=CC(=C2)C3=C4N=C(N1)C=CN4N=C3)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

OD36; OD-36; OD 36.

Canonical SMILES

C1COCCOC2=CC(=CC(=C2)C3=C4N=C(N1)C=CN4N=C3)Cl

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